molecular formula C12H15ClF3N B13405734 N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 74051-05-1

N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B13405734
CAS No.: 74051-05-1
M. Wt: 265.70 g/mol
InChI Key: DIRPJEWBHZNFKH-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by three key substituents:

  • 2-Chloroethyl group: A reactive alkylating moiety.
  • Alpha-methyl group: Enhances metabolic stability and modulates receptor interactions.
  • Meta-trifluoromethyl group: Introduces electron-withdrawing effects and lipophilicity.

Properties

CAS No.

74051-05-1

Molecular Formula

C12H15ClF3N

Molecular Weight

265.70 g/mol

IUPAC Name

N-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C12H15ClF3N/c1-9(17-6-5-13)7-10-3-2-4-11(8-10)12(14,15)16/h2-4,8-9,17H,5-7H2,1H3

InChI Key

DIRPJEWBHZNFKH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine typically involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alcohols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share partial structural homology with the target molecule:

Compound Name Key Substituents Molecular Weight CAS RN Primary Use/Activity
Target Compound 2-Chloroethyl, α-methyl, m-CF₃ ~277.7 (est.) Not listed Hypothesized alkylating agent/CNS activity
SY-14 (N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine) 2-Chloroethyl, naphthalenemethyl ~265.8 Not listed Adrenergic/histamine antagonist
Fenfluramine (N-ethyl-α-methyl-m-trifluoromethylphenethylamine) Ethyl, α-methyl, m-CF₃ 231.3 458-24-2 Serotonin-releasing agent (anorectic)
Flumetralin 2-Chloro, 2,6-dinitro, 4-CF₃ 421.7 Not listed Plant growth regulator

Key Observations :

  • The chloroethyl group in the target compound distinguishes it from fenfluramine, which has an ethyl group.
  • SY-14 shares the 2-chloroethyl group but incorporates a naphthalenemethyl group instead of the trifluoromethylphenethyl backbone. This structural difference correlates with SY-14’s dual adrenergic/histamine-blocking activity .
  • Flumetralin demonstrates that trifluoromethyl and chloro groups are compatible in agrochemicals, though its nitro groups confer distinct reactivity .

Pharmacological and Chemical Properties

Alkylating Activity

The 2-chloroethyl group is a hallmark of alkylating agents, as seen in nitrosoureas () and SY-14 . emphasizes that chloroethyl groups contribute to alkylating activity (critical for DNA crosslinking in antineoplastic agents) and inversely correlate with chemical stability .

Receptor Interactions
  • Fenfluramine ’s m-trifluoromethyl group enhances serotonin receptor affinity. The target compound’s analogous substituent suggests possible CNS activity, but the chloroethyl group may redirect its mechanism toward alkylation rather than receptor agonism .
  • SY-14 ’s adrenergic/histamine antagonism highlights the pharmacological versatility of chloroethylamines, though its naphthalene ring likely engages aromatic interactions absent in the target compound .

Antimicrobial Activity (Indirect Evidence)

Alkylation in DNA Crosslinking

describes DNA crosslinking by N,N'-bis(2-chloroethyl)-N-nitrosourea, forming interstrand adducts . The target compound’s chloroethyl group could theoretically induce similar crosslinking, though its efficacy would depend on reaction kinetics and cellular uptake.

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